

Illustrative Section: Bioavailability Data (Hypothetical Compound)

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Compound of Interest

Compound Name: Upupc

Cat. No.: B1220692

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Parameter	Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)
Compound X	Intravenous	5	1250 ± 150	0.25	3500 ± 400	100
Compound X	Oral	20	800 ± 100	1.5	4200 ± 550	30

Caption: Table 1. Pharmacokinetic parameters of Compound X in mice following intravenous and oral administration.

Illustrative Section: Experimental Protocol (Hypothetical Compound)

Pharmacokinetic Study in Mice

- Animal Model: Male C57BL/6 mice (8-10 weeks old, n=5 per group).
- Dosing: Compound X was administered as a single dose. The intravenous group received 5 mg/kg via the tail vein. The oral gavage group received 20 mg/kg.

- **Sample Collection:** Blood samples (approximately 50 μ L) were collected from the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing into EDTA-coated tubes.
- **Analytical Method:** Plasma concentrations of Compound X were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Illustrative Section: Diagram (Hypothetical Workflow)



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Caption: Figure 1. General experimental workflow for a murine pharmacokinetic study.

We await further clarification on the compound name to provide a detailed and accurate technical guide.

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